(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Overview
Description
(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone is an organic compound with the molecular formula C13H12O3S It is characterized by the presence of a methoxyphenyl group and a methoxythiophenyl group attached to a methanone core
Mechanism of Action
Target of Action
The primary target of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone, also known as PHT, is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
PHT interacts with tubulin by binding to the colchicine site, thereby inhibiting tubulin polymerization . This interaction disrupts the formation and stability of microtubules, leading to cell cycle arrest in the G2/M phase . The disruption of microtubule dynamics impairs essential cellular processes, such as cell division and intracellular transport, ultimately leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization by PHT affects the cell cycle, specifically causing arrest in the G2/M phase . This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation . Additionally, PHT triggers apoptosis, a form of programmed cell death . The induction of apoptosis involves a series of biochemical events leading to characteristic cell changes and death .
Pharmacokinetics
Similar compounds have shown potent cytotoxic activity in different tumor cell lines, with ic50 values in the nanomolar range This suggests that PHT may have good bioavailability and effective cellular uptake
Result of Action
The molecular and cellular effects of PHT’s action include the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis . These effects result in the inhibition of cell proliferation and the death of affected cells . In the context of cancer cells, this leads to a reduction in tumor growth and size .
Preparation Methods
The synthesis of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone typically involves the reaction between 3-methoxythiophene and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methanone group to a methanol group.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Comparison with Similar Compounds
Similar compounds to (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone include:
(4-Methoxyphenyl)(2-thienyl)methanone: This compound has a similar structure but with a thienyl group instead of a methoxythiophenyl group.
(4-Methoxyphenyl)(3-thienyl)methanone: Similar to the above, but with a different positioning of the thienyl group.
(4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone: This compound features a methyl group on the thiophene ring instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUPEJTUQDUUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620848 | |
Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647833-69-0 | |
Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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